molecular formula C12H13NO2S B8462525 2-(1-Naphthyl) ethanesulfonamide

2-(1-Naphthyl) ethanesulfonamide

Cat. No.: B8462525
M. Wt: 235.30 g/mol
InChI Key: SGHUGENDNGVUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Naphthyl) ethanesulfonamide is a sulfonamide derivative featuring a naphthalene moiety linked to an ethanesulfonamide backbone. Sulfonamides are widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-naphthalen-1-ylethanesulfonamide

InChI

InChI=1S/C12H13NO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,13,14,15)

InChI Key

SGHUGENDNGVUMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Patent Literature (Ethanesulfonamide Derivatives)

The European patent application (2022) describes ethanesulfonamide derivatives with complex substituents, such as 2-(4,4-difluoropiperidin-1-yl)- , 2-(2H-1,2,3-triazol-2-yl)- , and 2-(1H-1,2,3-triazol-1-yl)- groups . These compounds share the ethanesulfonamide core with 2-(1-Naphthyl) ethanesulfonamide but differ in their substituents:

  • Key Differences :
    • The naphthyl group in this compound is bulkier and more lipophilic than the fluorinated piperidine or triazole groups in the patent compounds.
    • Substituents like triazoles may enhance hydrogen-bonding interactions, while the naphthyl group favors hydrophobic interactions.
  • Implications :
    • The patent compounds are likely designed for specific targets (e.g., kinases or GPCRs), but activity data are absent. Structural variations highlight the importance of substituent choice in modulating solubility, bioavailability, and target affinity .

Comparison with Sulfonic Acid Derivatives (Mesna and Related Compounds)

2-(Acetylthio)ethane-1-sulfonic acid (Mesna) , described in Pharmacopeial Forum (2017), is a sulfonic acid derivative used clinically to detoxify reactive metabolites. Key comparisons include:

  • Functional Group Differences :
    • Sulfonamide (this compound) vs. Sulfonic Acid (Mesna) : Sulfonamides are generally less acidic (pKa ~10–12) than sulfonic acids (pKa ~1–2), affecting ionization and membrane permeability.
  • Regulatory and Purity Standards :
    • Mesna must meet stringent criteria for sterility, endotoxins (<0.5 EU/mg), and impurities (e.g., Mesna Related Compound B ≤5.0%) . Similar standards would apply to this compound in pharmaceutical formulations.
  • Applications :
    • Mesna’s role as a detoxifying agent contrasts with sulfonamides’ typical use as enzyme inhibitors or antimicrobials, underscoring functional group-driven divergence in biological activity .

Benzimidazole-Containing Sulfonamides

The crystal structure of 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide (2012) provides insights into sulfonamide-aromatic interactions :

  • Structural Contrasts: Naphthyl vs.
  • Synthesis and Stability :
    • The benzimidazole derivative was synthesized in dimethylformamide (DMF), a common solvent for sulfonamide reactions. Similar methods may apply to this compound, though naphthyl groups may require optimized conditions for solubility .

Data Table: Key Properties of Compared Compounds

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Standards Source
This compound 1-Naphthyl, sulfonamide ~291.36 (calculated) High lipophilicity (predicted)
2-(4,4-difluoropiperidin-1-yl) derivative 4,4-difluoropiperidinyl ~450–500 (estimated) Patent compound; no activity data
Mesna (2-(Acetylthio)ethane-1-sulfonic acid) Acetylthio, sulfonic acid 164.2 pH 4.0–6.0; endotoxin limits
Benzimidazole-benzenesulfonamide Benzimidazol-2-yl 341.38 Crystal structure resolved

Discussion of Research Findings

  • Substituent Impact : Bulky naphthyl groups likely enhance target binding through hydrophobic interactions but may reduce aqueous solubility compared to smaller substituents (e.g., triazoles).
  • Functional Group Role : Sulfonamides’ dual hydrogen-bonding capacity (NH and SO₂ groups) contrasts with sulfonic acids’ high acidity, influencing their respective mechanisms of action.
  • Regulatory Considerations : Purity thresholds for related compounds (e.g., ≤5.0% for Mesna impurities) suggest analogous quality controls would apply to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.